Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate
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Overview
Description
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a chemical compound that features a benzoate ester linked to an amino group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: Contains a similar tetrahydropyran ring but lacks the benzoate ester group.
Methyl 5-bromo-2-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate: Similar structure with a bromine substituent
Uniqueness
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 4-amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C10H19N3O3 |
Molecular Weight | 219.27 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play critical roles in tumor growth and proliferation.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells by activating specific apoptotic pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially through the modulation of cytokine release.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Some studies hint at neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Analgesic Properties : The compound might also possess analgesic effects, providing pain relief in experimental models.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, with IC50 values calculated at approximately 15 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Neuroprotection
Another research effort investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function as assessed by the Morris water maze test compared to control groups. Histological analysis revealed reduced amyloid plaque formation in treated mice.
Summary of Findings
The biological activity of this compound suggests it has significant potential as a therapeutic agent across multiple domains, particularly in oncology and neurology.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : More extensive animal studies to confirm efficacy and safety profiles.
- Mechanistic studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
- Clinical trials : Initiating clinical trials to evaluate its therapeutic potential in humans.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 4-amino-3-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-17-13(16)9-2-3-11(14)12(8-9)15-10-4-6-18-7-5-10/h2-3,8,10,15H,4-7,14H2,1H3 |
InChI Key |
SSAKUBNRBLPANK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)NC2CCOCC2 |
Origin of Product |
United States |
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